![molecular formula C14H20O2S B14402623 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane CAS No. 88357-20-4](/img/structure/B14402623.png)
2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane typically involves the reaction of 4-[(propan-2-yl)sulfanyl]benzyl alcohol with 2-methyl-1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate: Similar structure but with an acetate group instead of a dioxolane ring.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Contains a thiazole ring and a phenoxy acetic acid group.
Uniqueness
2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a sulfanyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
88357-20-4 |
|---|---|
Formule moléculaire |
C14H20O2S |
Poids moléculaire |
252.37 g/mol |
Nom IUPAC |
2-methyl-2-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H20O2S/c1-11(2)17-13-6-4-12(5-7-13)10-14(3)15-8-9-16-14/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
BHRSFBNDOCWXDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)CC2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

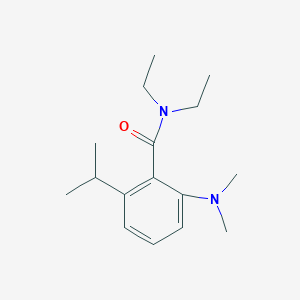
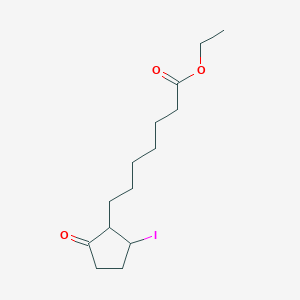
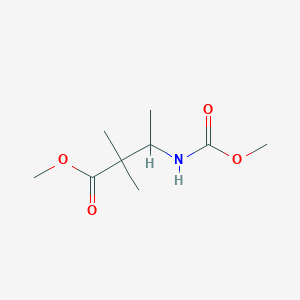
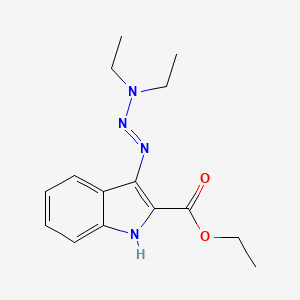
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
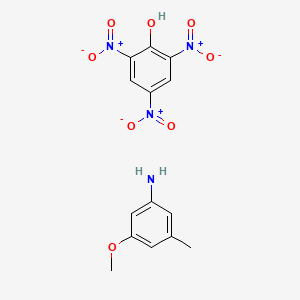
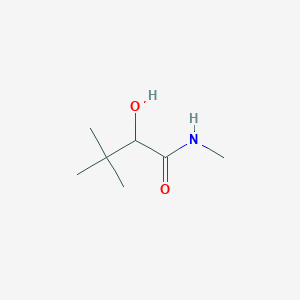
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
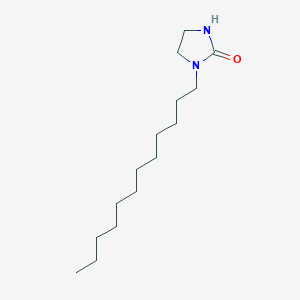
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
